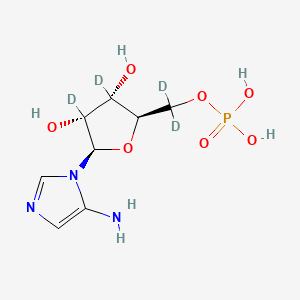
5-Aminoimidazole Ribonucleotide-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Aminoimidazole Ribonucleotide-d4: is a biochemical intermediate in the formation of purine nucleotides via inosine monophosphate. It is a building block for DNA and RNA and plays a crucial role in the biosynthesis of adenine and guanine nucleotides . This compound is also involved in the synthesis of vitamins such as thiamine and cobalamin .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Aminoimidazole Ribonucleotide-d4 involves multiple steps. The furanose sugar in the compound comes from the pentose phosphate pathway, which converts glucose into ribose 5-phosphate . The subsequent reactions attach the amino imidazole portion of the molecule, beginning with the activation of ribose 5-phosphate as its pyrophosphate derivative, phosphoribosyl pyrophosphate . This reaction is catalyzed by ribose-phosphate diphosphokinase . Five biosynthetic steps complete the transformation, involving enzymes such as amidophosphoribosyltransferase, phosphoribosylamine-glycine ligase, and phosphoribosylglycinamide formyltransferase .
Industrial Production Methods: Industrial production of this compound typically follows the same biosynthetic pathway but on a larger scale. The process involves the use of bioreactors to cultivate microorganisms that can produce the compound through fermentation .
Chemical Reactions Analysis
Types of Reactions: 5-Aminoimidazole Ribonucleotide-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the imidazole ring.
Substitution: Substitution reactions can occur at the amino group or the ribose moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions include various derivatives of the imidazole ring and modified ribose sugars .
Scientific Research Applications
Chemistry: 5-Aminoimidazole Ribonucleotide-d4 is used as a precursor in the synthesis of purine nucleotides, which are essential for DNA and RNA synthesis .
Biology: In biological research, this compound is used to study the purine biosynthesis pathway and its regulation .
Medicine: The compound has potential therapeutic applications in treating diseases related to purine metabolism disorders .
Industry: In the industrial sector, this compound is used in the production of vitamins and nucleotide-based pharmaceuticals .
Mechanism of Action
The mechanism of action of 5-Aminoimidazole Ribonucleotide-d4 involves its role as an intermediate in the purine biosynthesis pathway. It is synthesized from phosphoribosylformylglycinamidine by AIR synthetase . The compound participates in several enzymatic reactions that lead to the formation of inosine monophosphate, a precursor for adenine and guanine nucleotides . The molecular targets include enzymes such as amidophosphoribosyltransferase and phosphoribosylglycinamide formyltransferase .
Comparison with Similar Compounds
5-Aminoimidazole-4-carboxamide Ribonucleotide: This compound is an intermediate in the generation of inosine monophosphate and an analog of adenosine monophosphate.
Aminoimidazole Ribonucleotide: Another intermediate in the purine biosynthesis pathway.
Uniqueness: 5-Aminoimidazole Ribonucleotide-d4 is unique due to its specific role in the biosynthesis of purine nucleotides and its involvement in the synthesis of essential vitamins .
Properties
Molecular Formula |
C8H14N3O7P |
|---|---|
Molecular Weight |
299.21 g/mol |
IUPAC Name |
[[(2R,3S,4R,5R)-5-(5-aminoimidazol-1-yl)-3,4-dideuterio-3,4-dihydroxyoxolan-2-yl]-dideuteriomethyl] dihydrogen phosphate |
InChI |
InChI=1S/C8H14N3O7P/c9-5-1-10-3-11(5)8-7(13)6(12)4(18-8)2-17-19(14,15)16/h1,3-4,6-8,12-13H,2,9H2,(H2,14,15,16)/t4-,6-,7-,8-/m1/s1/i2D2,6D,7D |
InChI Key |
PDACUKOKVHBVHJ-QGASTMHESA-N |
Isomeric SMILES |
[2H][C@]1([C@H](O[C@H]([C@]1([2H])O)N2C=NC=C2N)C([2H])([2H])OP(=O)(O)O)O |
Canonical SMILES |
C1=C(N(C=N1)C2C(C(C(O2)COP(=O)(O)O)O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[[(2R,3S,4R,5R)-5-[6-(furan-2-ylmethylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B13440517.png)
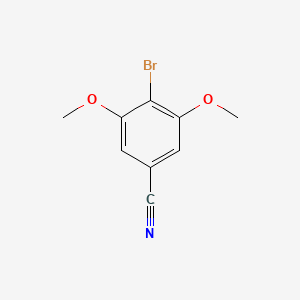
![N-[4-Cyano-2-(trifluoromethyl)phenyl]-2-methyloxirane-2-carboxamide](/img/structure/B13440538.png)
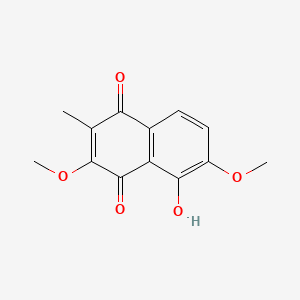
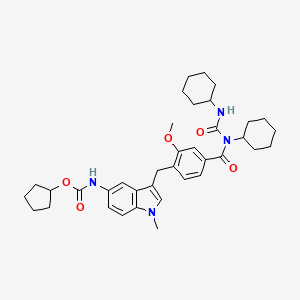
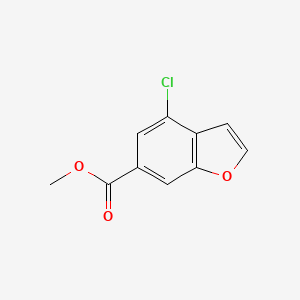
![14-Carboxy-7-azadispiro[5.1.5.2]pentadec-7-yloxy](/img/structure/B13440560.png)
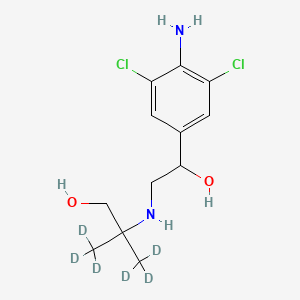
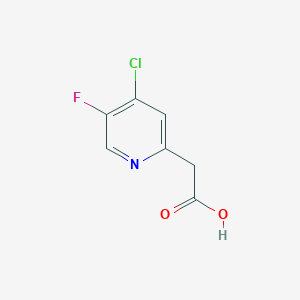
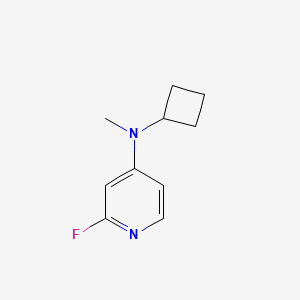

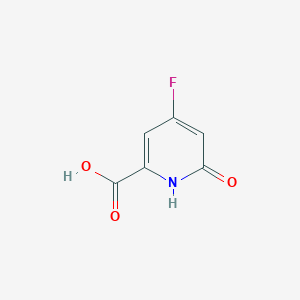
![(3R,5R)-3,5-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-methyl-4-methylene-1-cyclohexene-1-methanol](/img/structure/B13440593.png)
![7-[(4aS,7aS)-1-hydroxy-3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridin-6-yl]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylic acid](/img/structure/B13440594.png)
